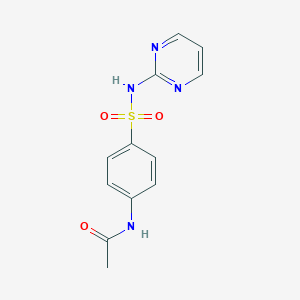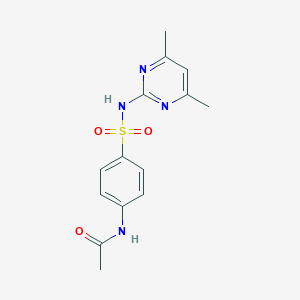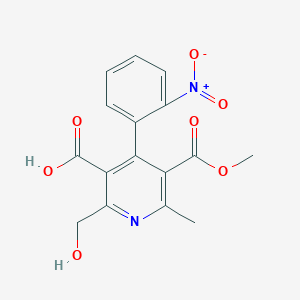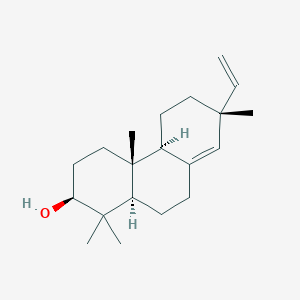![molecular formula C₂₆H₃₂O₈ B023526 (2S,3S,4S,5R,6S)-6-[[(13S)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 75803-39-3](/img/structure/B23526.png)
(2S,3S,4S,5R,6S)-6-[[(13S)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Overview
Description
The compound is a derivative of cyclopenta[a]phenanthrenes, which are known for their unique carcinogenic properties. These compounds are structurally related to steroids and have been a subject of extensive research due to their potential carcinogenic activities.
Synthesis Analysis
Synthesis of derivatives like 15,16-Dihydro-17-oxocyclopenta[a]phenanthrene has been achieved through aromatization processes, involving the saturation of rings C and D and subsequent transformations (Coombs, 1966).
Molecular Structure Analysis
The molecular structure of cyclopenta[a]phenanthrenes is characterized by a unique arrangement of polycyclic aromatic hydrocarbons. Their structure is closely related to steroids, influencing their interactions and biological activities (Harvey et al., 1993).
Chemical Reactions and Properties
Cyclopenta[a]phenanthrenes undergo various chemical reactions including bromination, which often results in bromo-derivatives, highlighting their reactivity and potential for further chemical modifications (Coombs, Hall, & Vose, 1973).
Physical Properties Analysis
The physical properties of cyclopenta[a]phenanthrenes, including melting points, solubility, and crystal structures, are influenced by their specific molecular arrangements and substitutions. These properties are critical in understanding their behavior in different environments and potential applications (Li Chang, 2009).
Chemical Properties Analysis
Cyclopenta[a]phenanthrenes' chemical properties, such as reactivity with other compounds, stability under various conditions, and their potential to form derivatives, are pivotal in exploring their uses and interactions in different chemical and biological systems (Coombs, Jaitly, & Crawley, 1970).
Scientific Research Applications
Synthesis and Biochemical Applications
Research on complex organic compounds often includes investigations into their synthesis, structural analysis, and biochemical applications. For example, studies on the synthesis of 1,2-oxazines and related compounds, which are obtained from cyclization reactions and are significant for their electrophilic properties and potential as chiral synthons, illustrate the importance of complex molecule synthesis in developing pharmaceuticals and bioactive materials (Sainsbury, 1991).
Bioremediation and Environmental Applications
Certain complex compounds play a crucial role in environmental bioremediation. For instance, the degradation of polycyclic aromatic hydrocarbons (PAHs) by specific bacterial strains highlights the environmental significance of microbial interactions with complex organic molecules. Research on Mycobacterium strains' ability to bioremediate pyrene, a PAH, underscores the potential environmental applications of understanding and harnessing complex molecules for ecological benefits (Qutob et al., 2022).
Antioxidant Properties and Health Implications
The study of complex molecules extends to their potential health implications, including antioxidant properties. Hydroxycinnamic acids (HCAs), for instance, have been extensively reviewed for their structure-activity relationships, demonstrating the critical role of molecular structure in their antioxidant efficacy. This research provides a foundation for developing therapeutic agents based on complex organic molecules' antioxidant properties (Razzaghi-Asl et al., 2013).
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(13S)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O8/c1-3-26(34-24-21(30)19(28)20(29)22(33-24)23(31)32)11-9-18-17-6-4-13-12-14(27)5-7-15(13)16(17)8-10-25(18,26)2/h1,5,7,12,16-22,24,27-30H,4,6,8-11H2,2H3,(H,31,32)/t16?,17?,18?,19-,20-,21+,22-,24-,25-,26?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQXJBRONRGLRT-XQQCSVHLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC3C(C1CCC2(C#C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60997200 | |
| Record name | 3-Hydroxy-19-norpregna-1(10),2,4-trien-20-yn-17-yl hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60997200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S,4S,5R,6S)-6-[[(13S)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
CAS RN |
75803-39-3 | |
| Record name | 17alpha-Ethynylestradiol-17beta-D-glucopyranosiduronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075803393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-19-norpregna-1(10),2,4-trien-20-yn-17-yl hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60997200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



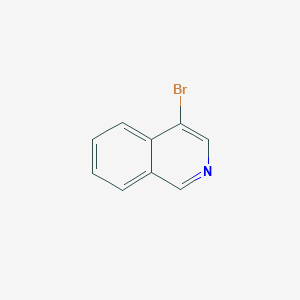

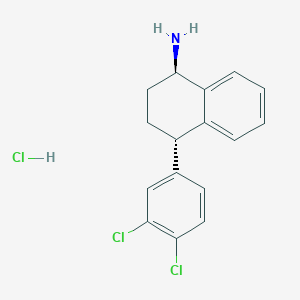
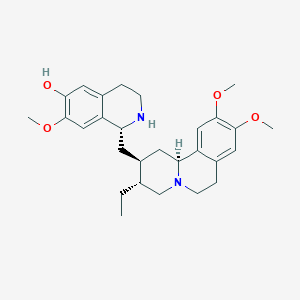
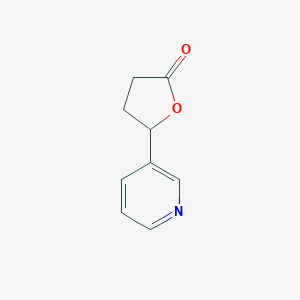
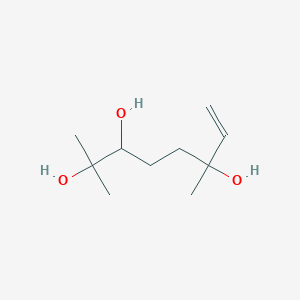
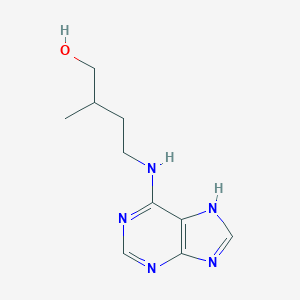
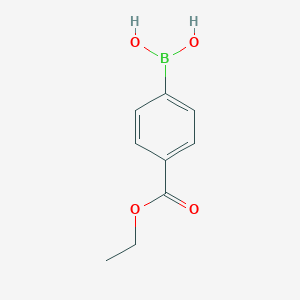
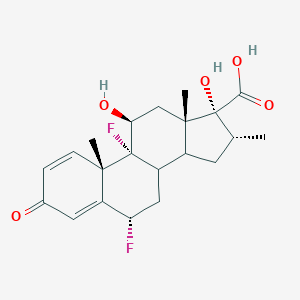
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethoxy]oxane-2-carboxylic acid](/img/structure/B23484.png)
